
N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitro group, a sulfonamide group, and a dimethylphenyl group, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents like dichloromethane, and bases like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2,6-dimethylphenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, primarily through its nitro and sulfonamide groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-dimethylphenyl)-2-aminobenzenesulfonamide: A reduction product of the compound with similar structural features but different reactivity.
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Another compound with a 2,6-dimethylphenyl group, used in different applications.
Uniqueness
N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H14N2O4S |
|---|---|
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10-6-5-7-11(2)14(10)15-21(19,20)13-9-4-3-8-12(13)16(17)18/h3-9,15H,1-2H3 |
InChI-Schlüssel |
JMLNLSOYAVHNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


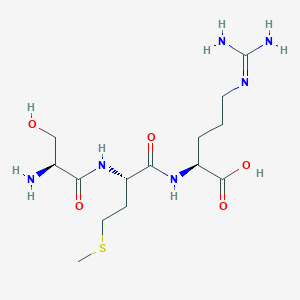
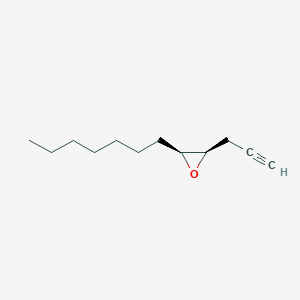
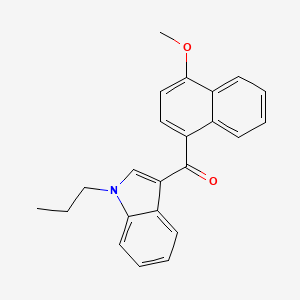
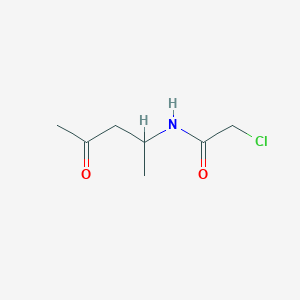
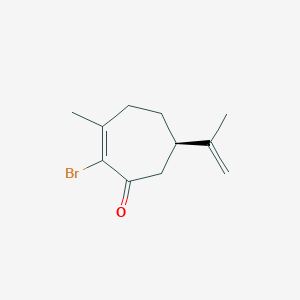
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
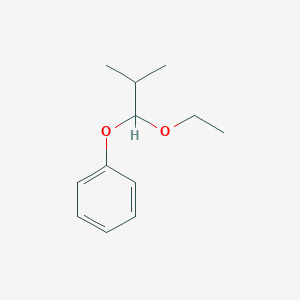
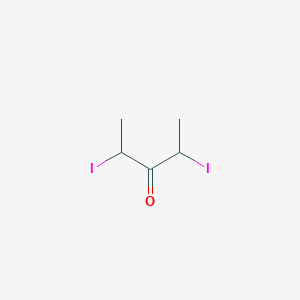
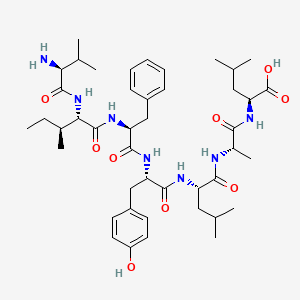
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
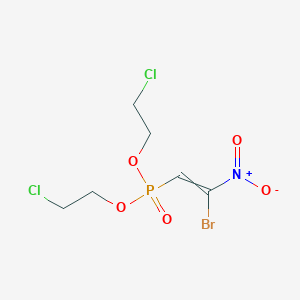
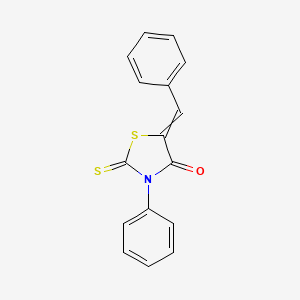
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)

